molecular formula C18H14Cl2N2O2 B12616808 4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline CAS No. 922189-10-4

4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline

Cat. No.: B12616808
CAS No.: 922189-10-4
M. Wt: 361.2 g/mol
InChI Key: JYUBODVBWUJEGF-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms and a 3,5-dimethoxyphenyl group attached to the quinazoline core, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dichloroquinazoline with 3,5-dimethoxybenzaldehyde under basic conditions, followed by a series of purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups .

Scientific Research Applications

4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation, thereby disrupting their normal function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is unique due to the combination of its chlorine atoms and the 3,5-dimethoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

CAS No.

922189-10-4

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

4,6-dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline

InChI

InChI=1S/C18H14Cl2N2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-5-4-12(19)9-15(16)18(20)22-17/h3-10H,1-2H3

InChI Key

JYUBODVBWUJEGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)OC

Origin of Product

United States

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